Cas no 486398-00-9 (N-cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide)

N-Cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide is a specialized organic compound featuring a 1,3,4-oxadiazole core substituted with a 3,4-dimethoxyphenyl group and a sulfanylacetamide moiety. This structure imparts potential bioactivity, particularly in medicinal and agrochemical applications, due to the oxadiazole scaffold's known role in pharmacophores. The cyclohexyl and dimethoxyphenyl groups enhance lipophilicity and binding affinity, making it a candidate for further research in drug discovery or crop protection. Its synthetic versatility allows for derivatization, enabling structure-activity relationship studies. The compound's stability and reactivity profile suggest utility in intermediate synthesis for bioactive molecule development.
N-cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide structure
486398-00-9 structure
Product Name:N-cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide
CAS No:486398-00-9
MF:C18H23N3O4S
MW:377.457923173904
CID:6145368
PubChem ID:1164111
Update Time:2025-06-24

N-cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide
    • N-cyclohexyl-2-[[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide
    • N-cyclohexyl-2-((5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl)thio)acetamide
    • MLS002586647
    • N-cyclohexyl-2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
    • MLS000116559
    • HMS2265C13
    • CHEMBL1488216
    • SMR000093528
    • BAS 03575113
    • F0594-0295
    • 486398-00-9
    • AKOS000571149
    • Inchi: 1S/C18H23N3O4S/c1-23-14-9-8-12(10-15(14)24-2)17-20-21-18(25-17)26-11-16(22)19-13-6-4-3-5-7-13/h8-10,13H,3-7,11H2,1-2H3,(H,19,22)
    • InChI Key: JWDYBVMEYMVJOD-UHFFFAOYSA-N
    • SMILES: S(C1=NN=C(C2C=CC(=C(C=2)OC)OC)O1)CC(NC1CCCCC1)=O

Computed Properties

  • Exact Mass: 377.14092740g/mol
  • Monoisotopic Mass: 377.14092740g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 112Ų

N-cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide Pricemore >>

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Additional information on N-cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide

Introduction to N-cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide (CAS No. 486398-00-9)

N-cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide is a complex organic compound that has garnered significant attention in the field of pharmaceutical research due to its unique structural features and potential biological activities. This compound, identified by its CAS number 486398-00-9, belongs to a class of molecules that exhibit promising properties for therapeutic applications. The detailed structure of this molecule includes a cyclohexyl group, a dimethoxyphenyl ring, and an oxadiazole sulfanyl moiety, all of which contribute to its distinct chemical and pharmacological characteristics.

The N-cyclohexyl substituent in the molecular structure plays a crucial role in modulating the compound's solubility and bioavailability. This feature is particularly important in drug development, where optimal solubility is often a key factor in determining the efficacy and safety of a therapeutic agent. The presence of the dimethoxyphenyl group suggests potential interactions with biological targets that are commonly influenced by aromatic rings with methoxy substitutions. These substitutions can enhance binding affinity and selectivity, making the compound a valuable candidate for further investigation.

The core of the molecule is the 1,3,4-oxadiazole sulfanyl moiety, which is known for its diverse biological activities. Oxadiazole derivatives have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The sulfanyl group further enhances the compound's reactivity and potential for functionalization, allowing for the development of novel analogs with tailored properties. This structural complexity makes N-cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide a fascinating subject for synthetic chemists and pharmacologists alike.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of complex molecules with greater accuracy. By leveraging molecular modeling techniques, scientists can simulate interactions between N-cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide and various biological targets. These simulations have hinted at potential applications in treating neurological disorders and chronic inflammatory conditions. The ability to predict such interactions before conducting costly wet laboratory experiments has significantly accelerated the drug discovery process.

In vitro studies have begun to uncover the mechanistic basis of the compound's effects. Initial research suggests that the dimethoxyphenyl group may interact with specific enzymes involved in neurotransmitter synthesis and signaling pathways. This interaction could lead to modulation of neuronal activity, making the compound a candidate for treating conditions such as epilepsy or depression. Additionally, the oxadiazole sulfanyl moiety has shown promise in inhibiting inflammatory pathways by interacting with cyclooxygenase (COX) enzymes. Such inhibitory activity could be beneficial in developing treatments for rheumatoid arthritis and other inflammatory diseases.

The synthesis of N-cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide presents unique challenges due to its complex structure. However, recent innovations in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Techniques such as transition metal-catalyzed cross-coupling reactions have enabled chemists to construct the intricate molecular framework efficiently. These advancements have not only improved yield but also reduced the environmental impact of synthesis by minimizing waste generation.

As interest in natural product-inspired drug design grows, researchers are exploring ways to incorporate bioactive scaffolds from plants and microorganisms into synthetic molecules. The structural motifs found in N-cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide bear similarities to certain natural products known for their therapeutic properties. By integrating these natural scaffolds into synthetic frameworks, scientists hope to discover new compounds with enhanced efficacy and reduced side effects.

The regulatory landscape for new drug candidates is stringent but evolving. Regulatory agencies now encourage innovative approaches to drug development, including the use of computational modeling and artificial intelligence to predict safety and efficacy. N-cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide represents an opportunity to leverage these new tools and potentially streamline the path to clinical trials. Its unique structure and promising biological activities make it a compelling candidate for further investigation under regulatory guidance.

Future research directions for N-cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide include exploring its interactions with additional biological targets and optimizing its pharmacokinetic properties. By modifying substituents such as the cyclohexyl group, researchers can fine-tune solubility and metabolic stability without altering core pharmacological activity. Such modifications are essential for translating promising preclinical findings into effective therapeutic agents.

The broader impact of this research extends beyond individual compounds like N-cyclohexyl-2-{5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-ylsulfanyl}acetamide. It underscores the importance of interdisciplinary collaboration between chemists、biologists、and computer scientists in advancing drug discovery. By combining experimental data with computational predictions,scientists can accelerate the identification of novel therapeutics that address unmet medical needs.

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